molecular formula C20H23N5O2S B2531260 (3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone CAS No. 2034500-41-7

(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone

Cat. No.: B2531260
CAS No.: 2034500-41-7
M. Wt: 397.5
InChI Key: WJQCLNKJKCCZJK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-((2,6-dimethylpyrimidin-4-yl)oxy)piperidin-1-yl)(1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone is a useful research compound. Its molecular formula is C20H23N5O2S and its molecular weight is 397.5. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial and Anticancer Potential

This compound is structurally related to a class of compounds evaluated for their antimicrobial and anticancer activities. For instance, novel pyrazole derivatives incorporating oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives have been synthesized and shown to exhibit significant antimicrobial and anticancer activities. These compounds, characterized by their unique structural features, were found to exhibit higher anticancer activity than the reference drug, doxorubicin, in some cases, highlighting their potential in therapeutic applications (Hafez, El-Gazzar, & Al-Hussain, 2016).

Molecular Interaction Studies

The compound's relevance extends to studies on molecular interactions, such as the investigation of antagonist interactions with cannabinoid receptors. These studies provide insights into the compound's conformational analysis and its implications for receptor binding and activity, offering a foundational understanding of its potential pharmacological applications (Shim et al., 2002).

Structural Analysis and Isomorphism

Research has also focused on structural analysis and the isomorphism exhibited by compounds with similar structural motifs. For example, studies on methyl- and chloro-substituted heterocyclic analogues reveal insights into their structural characteristics and the implications of these properties for their chemical behavior and potential applications (Rajni Swamy et al., 2013).

Enzyme Inhibitory Activities

The compound is part of research exploring its utility as an enzyme inhibitor, with studies indicating its potential inhibitory effects on enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and glutathione S-transferase (GST). These findings suggest its applicability in the development of treatments for conditions related to enzyme dysregulation (Cetin, Türkan, Bursal, & Murahari, 2021).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, the mechanism of action would depend on the biological target of the drug .

Future Directions

The future directions for research on this compound would likely depend on its intended use. If it’s being studied as a potential drug, future research might focus on improving its efficacy, reducing its side effects, or exploring its mechanism of action .

Properties

IUPAC Name

[3-(2,6-dimethylpyrimidin-4-yl)oxypiperidin-1-yl]-(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O2S/c1-13-10-19(22-14(2)21-13)27-15-6-4-8-25(12-15)20(26)17-11-16(23-24(17)3)18-7-5-9-28-18/h5,7,9-11,15H,4,6,8,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJQCLNKJKCCZJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)C)OC2CCCN(C2)C(=O)C3=CC(=NN3C)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.